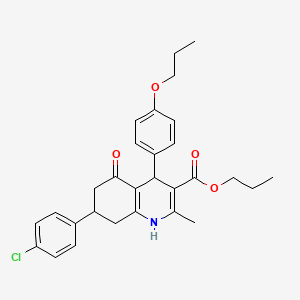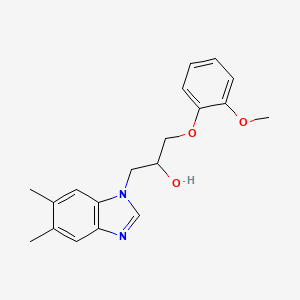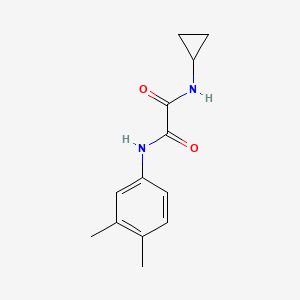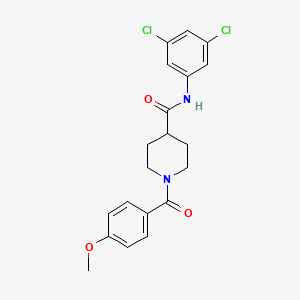![molecular formula C15H19N3O4S3 B5181910 N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B5181910.png)
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE: is a complex organic compound that features a thiadiazole ring, a phenylmethanesulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the thiadiazole derivative with a phenylmethanesulfonylpropanamide precursor .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development .
Medicine: In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the methoxyethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
- N-{5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide
- N-{5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
- 2-[(2-Methoxyethyl)sulfanyl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Comparison: Compared to these similar compounds, N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of functional groups. This combination provides a distinct set of chemical properties, such as enhanced reactivity and potential biological activity .
Properties
IUPAC Name |
3-benzylsulfonyl-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S3/c1-22-8-9-23-15-18-17-14(24-15)16-13(19)7-10-25(20,21)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANASBTODQABXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
![1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5181858.png)
![4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B5181866.png)


![2-chloro-N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5181893.png)

![4-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]-1,3-thiazol-2-amine](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide](/img/structure/B5181922.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B5181931.png)
